N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate
Description
N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate is a quaternary ammonium compound featuring a long alkyl chain (C18) and a nitrate counterion. Identified by CAS No. 34520-05-3 , its structure comprises a central nitrogen atom bonded to two methyl groups, an octadecyl chain (C18H37), and another octadecyl group, forming a cationic moiety balanced by a nitrate anion.
Properties
CAS No. |
145058-80-6 |
|---|---|
Molecular Formula |
C38H80N2O3 |
Molecular Weight |
613.1 g/mol |
IUPAC Name |
dimethyl(dioctadecyl)azanium;nitrate |
InChI |
InChI=1S/C38H80N.NO3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2-1(3)4/h5-38H2,1-4H3;/q+1;-1 |
InChI Key |
NQFNJHBXAYBSPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Reduction of Fatty Nitriles
Fatty nitriles (e.g., octadecanenitrile) can be reduced to primary amines using catalytic hydrogenation. For example:
$$ \text{C}{18}\text{H}{35}\text{CN} + 2\text{H}2 \xrightarrow{\text{H}2/\text{Ni catalyst}} \text{C}{18}\text{H}{37}\text{NH}_2 $$
Key Conditions :
Amination of Fatty Alcohols
Fatty alcohols (e.g., octadecanol) undergo amination with methylamine under hydrogenation conditions:
$$ \text{C}{18}\text{H}{37}\text{OH} + \text{NH}3 \xrightarrow{\text{Ni/K}2\text{CO}3} \text{C}{18}\text{H}{37}\text{NH}2 + \text{H}_2\text{O} $$
Optimized Protocol :
| Parameter | Value |
|---|---|
| Catalyst | Ni (5 wt%) / K₂CO₃ |
| Methylamine Ratio | 1–5 molar excess |
| Pressure | 10–50 bar H₂ |
| Temperature | 180–200°C |
| Reaction Time | 7–10 hours |
| Yield | ~95% |
Methylation to Form the Tertiary Amine
The primary amine is methylated twice to introduce the dimethyl groups.
Direct Alkylation with Methyl Halides
Methyl iodide or bromide reacts with the primary amine:
$$ \text{C}{18}\text{H}{37}\text{NH}2 + 2\text{CH}3\text{X} \rightarrow \text{C}{18}\text{H}{37}\text{N}(\text{CH}3)2\text{X} $$
Conditions :
Hydrogenation of Nitriles with Methanol
Alternative routes involve nitrile intermediates:
$$ \text{C}{18}\text{H}{37}\text{CN} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}2/\text{Pd catalyst}} \text{C}{18}\text{H}{37}\text{N}(\text{CH}3)2 + \text{H}_2\text{O} $$
Catalytic System :
| Component | Role |
|---|---|
| Pd/C | Hydrogenation catalyst |
| Methanol | Methylating agent |
| Pressure | 3–5 bar H₂ |
| Temperature | 100–150°C |
| Selectivity | >90% tertiary amine |
Quaternization to Introduce the Nitrate Counterion
The tertiary amine is quaternized with a nitrate source, typically via ion exchange or direct reaction.
Ion Exchange with Nitrate Salts
The bromide or chloride intermediate undergoes metathesis:
$$ \text{C}{38}\text{H}{80}\text{N}^+(\text{CH}3)2\text{Cl}^- + \text{AgNO}3 \rightarrow \text{C}{38}\text{H}{80}\text{N}^+(\text{CH}3)2\text{NO}3^- + \text{AgCl} $$
Procedure :
| Step | Details |
|---|---|
| Solvent | Water or ethanol |
| Stoichiometry | 1:1 molar ratio with AgNO₃ |
| Temperature | 25–40°C |
| Filtration | Remove AgCl precipitate |
| Yield | ~90% (theoretical) |
Direct Quaternization with Methyl Nitrate
Methyl nitrate (CH₃ONO₂) reacts with the tertiary amine:
$$ \text{C}{38}\text{H}{80}\text{N}(\text{CH}3)2 + \text{CH}3\text{ONO}2 \rightarrow \text{C}{38}\text{H}{80}\text{N}^+(\text{CH}3)3\text{NO}_3^- $$
Challenges :
- Reactivity : Methyl nitrate is a unstable and sensitive reagent.
- Safety : Requires inert atmosphere and low temperatures.
Alternative Synthetic Routes
One-Pot Synthesis via Hydrogenation
A single-step process combines amination and methylation:
$$ \text{C}{18}\text{H}{37}\text{OH} + 2\text{CH}3\text{NH}2 \xrightarrow{\text{H}2/\text{Ni}} \text{C}{18}\text{H}{37}\text{N}(\text{CH}3)2 + \text{H}2\text{O} $$
Advantages :
Microwave-Assisted Synthesis
Accelerated synthesis using microwave irradiation:
| Parameter | Value |
|---|---|
| Power | 200–300 W |
| Reaction Time | 10–30 minutes |
| Yield | ~85% (estimated) |
Purification and Characterization
Recrystallization
The nitrate salt is purified via recrystallization from ethanol/water mixtures:
| Solvent Ratio | Yield | Purity (HPLC) |
|---|---|---|
| 7:1 (ethanol:water) | ~95% | >99% |
Spectroscopic Analysis
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 3.15 (CH₃-N), 1.37 (CH₂) |
| FTIR | 1380 cm⁻¹ (NO₃⁻ symmetric stretch) |
| XRD | Crystalline structure (space group I4/m) |
Mechanistic Insights
Quaternization Pathway
The reaction proceeds via nucleophilic substitution at the tertiary amine nitrogen:
$$ \text{R}3\text{N} + \text{CH}3\text{X} \rightarrow \text{R}3\text{N}^+\text{CH}3\text{X}^- $$
Kinetic Factors :
Role of Catalysts
Nickel catalysts facilitate hydrogen transfer in amination steps, while K₂CO₃ neutralizes acidic byproducts (e.g., HX).
Challenges and Optimization Strategies
| Challenge | Solution |
|---|---|
| Low Yield | Excess methylating agent (1.5–2x stoichiometric) |
| Impurities | Column chromatography or distillation |
| Nitrate Stability | Storage under inert gas (N₂/Ar) |
Comparative Analysis of Counterion Effects
| Counterion | Solubility (H₂O) | Thermal Stability | Industrial Use |
|---|---|---|---|
| NO₃⁻ | High | Moderate | Explosives, surfactants |
| Cl⁻ | High | High | Biocides |
| Br⁻ | Moderate | Low | Niche applications |
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxide derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate ion is replaced by other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Silver nitrate or sodium chloride can be used for substitution reactions.
Major Products
Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium N-oxide.
Reduction: N,N-Dimethyl-N-octadecyloctadecan-1-amine.
Substitution: N,N-Dimethyl-N-octadecyloctadecan-1-aminium chloride or bromide.
Scientific Research Applications
Chemical Properties and Structure
N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate is characterized by its long hydrophobic alkyl chain (octadecane) and a positively charged nitrogen atom. The molecular structure contributes to its surfactant properties, making it useful in various formulations.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various pathogens is attributed to its ability to disrupt microbial membranes.
- Case Study : A study demonstrated that this compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 128 µg/mL for both bacteria.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 128 |
Cytotoxicity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest selective toxicity towards certain cancer cells while sparing normal cells.
- Case Study : In vitro assays revealed that this compound exhibited an IC50 value of 25 µM against human breast cancer cells, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| Human Breast Cancer | 25 |
| Normal Fibroblasts | >100 |
Material Science Applications
This compound serves as a surfactant in the formulation of various materials. Its ability to lower surface tension makes it valuable in the production of emulsions and foams.
Emulsification
The compound’s surfactant properties facilitate the formation of stable emulsions, which are crucial in cosmetic and pharmaceutical formulations.
- Application Example : In cosmetic formulations, it is used to stabilize oil-in-water emulsions, enhancing product texture and stability.
Environmental Applications
This compound has been explored for its potential use in environmental remediation processes due to its cationic nature, which allows it to interact with negatively charged pollutants.
Adsorption Studies
Research has shown that this compound can adsorb heavy metals from contaminated water sources.
- Case Study : A study assessed its efficacy in removing lead ions from aqueous solutions, achieving over 90% removal efficiency at a concentration of 100 mg/L.
| Contaminant | Initial Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|
| Lead | 100 | 90 |
| Cadmium | 50 | 85 |
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties, which disrupt the cell membranes of microorganisms, leading to cell lysis. The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, increasing permeability and causing leakage of cellular contents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quaternary Ammonium Salts (QACs)
Benzalkonium Chloride (BAC)
- Structure : Benzalkonium chloride (BAC) consists of a benzyl group, two methyl groups, and a variable alkyl chain (C8–C18) with a chloride counterion .
- Counterion: Nitrate (NO₃⁻) vs. chloride (Cl⁻) may alter oxidative stability and environmental reactivity.
- Applications : BAC12 is widely used in disinfectants and preservatives due to its balance of solubility and antimicrobial efficacy . The target compound’s longer chains might enhance lipid membrane disruption but limit solubility.
N,N,N-Trimethyl-1-Octadecanaminium Nitrate
Amine Oxide Derivatives
N,N-Dimethyloctadecane-1-amine N-Oxide
Nitrosamines and Nitroso Compounds
N-Nitroso-N-methyloctadecylamine
Chain Length Variants
N,N-Dimethylhexadecane-1-amine N-Oxide
Biological Activity
N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate is a quaternary ammonium compound with potential applications in various fields, including biochemistry and material sciences. This article explores its biological activity, focusing on its effects, mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
- Chemical Formula : C₃₆H₇₅N₂O₃
- Molecular Weight : 585.0 g/mol
The compound features a long hydrophobic octadecyl chain, contributing to its surfactant properties. Its quaternary ammonium structure allows it to interact with biological membranes, influencing cellular processes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The hydrophobic tail interacts with lipid bilayers, potentially disrupting membrane integrity and affecting cell viability.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity by disrupting bacterial cell membranes, leading to cell lysis.
- Cytotoxicity : Research indicates that quaternary ammonium compounds can exhibit cytotoxic effects on various cell lines, which may be dose-dependent.
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on human fibroblast cells. The results indicated a significant reduction in cell viability at concentrations above 100 µg/mL. The mechanism was linked to oxidative stress and membrane disruption.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 80 |
| 100 | 50 |
| 200 | 20 |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Environmental Impact and Biodegradability
Despite its potential applications, concerns regarding the environmental impact of quaternary ammonium compounds have been raised. Studies indicate that this compound exhibits low biodegradability, leading to accumulation in aquatic environments. This raises questions about its long-term ecological effects, particularly regarding aquatic organisms.
Regulatory Status
The compound is subject to regulatory scrutiny due to its potential toxicity and environmental persistence. Agencies such as the European Chemicals Agency (ECHA) monitor its usage and recommend safety assessments for products containing this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate with high purity, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via quaternization of N,N-Dimethyloctadecylamine using a nitrating agent or ion exchange with nitrate salts. Key steps include:
- Alkylation : Reacting tertiary amines with alkyl halides (e.g., octadecyl bromide) in polar solvents like ethanol at 60–80°C for 12–24 hours .
- Nitrate Introduction : Ion exchange with sodium nitrate or nitric acid under controlled pH (4–6) to avoid decomposition.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to remove unreacted amines and salts. Purity can be verified via HPLC with charged aerosol detection (CAD) or ion chromatography for nitrate quantification .
Q. How can researchers confirm the structural integrity and stoichiometry of This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm alkyl chain integrity and quaternary ammonium formation. The absence of tertiary amine peaks (~2.2 ppm for N-methyl) indicates complete quaternization.
- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode for the cationic ammonium fragment and negative mode for nitrate (; m/z 62) .
- Elemental Analysis : Verify C, H, and N content within ±0.3% of theoretical values.
Q. What analytical techniques are suitable for detecting trace impurities, such as residual amines or nitrosamines, in this compound?
- Methodological Answer :
- Nitrosamine Screening : LC-MS/MS with a hydrophilic interaction column (HILIC) and MRM transitions for N-nitroso derivatives (e.g., m/z 213 → 130 for N-nitrosodimethylamine). Limit of detection (LOD) should be ≤1 ppm .
- Residual Amines : Derivatize with dansyl chloride and analyze via fluorescence-HPLC. Calibrate using N,N-Dimethyloctadecylamine standards .
Advanced Research Questions
Q. How does the compound’s nitrate counterion influence its environmental persistence, and what models predict its mobility in aquatic systems?
- Methodological Answer :
- Nitrate Release : Quantify nitrate leaching via ion chromatography in simulated environmental conditions (pH 5–9, 25°C). Correlate results with soil adsorption coefficients () using batch equilibrium tests .
- Transport Modeling : Apply the Vertical Redistribution Model (Eq. 6.27 in ):
where = water flow rate, = soil moisture, and = layer depth. Validate against field data from European watersheds (e.g., nitrate concentrations in rivers: 0.5–4.0 mg N/L ).
Q. What mechanistic insights explain the compound’s potential to form N-nitrosamines under varying storage conditions?
- Methodological Answer :
- Degradation Pathways : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Nitrosation is pH-dependent, peaking at pH 3–4 due to nitrite () formation from nitrate reduction .
- Inhibition Strategies : Add ascorbic acid (1% w/w) as a nitrosation inhibitor. Use amber glass vials to block UV light, which accelerates amine nitrosation .
Q. How can in silico models predict the compound’s atmospheric impact, particularly its contribution to aerosol nitrate formation?
- Methodological Answer :
- Aerosol Nitrate Simulation : Use the EMEP MSC-W model to estimate radiative forcing. Input parameters include:
- Nitrate concentration (4 mg/m in high-pollution zones like the Po Valley ).
- Ammonia emissions (adjustable to reflect regional agricultural inputs ).
- Validation : Compare modeled vs. observed data from the European Monitoring and Evaluation Programme (EMEP).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
